molecular formula C8H4F2 B126801 3,4-Difluorophenylacetylene CAS No. 143874-13-9

3,4-Difluorophenylacetylene

Cat. No. B126801
M. Wt: 138.11 g/mol
InChI Key: XFPAOXIWRDDQGG-UHFFFAOYSA-N
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Description

3,4-Difluorophenylacetylene is a compound that is part of a broader class of acetylenic compounds, which are characterized by the presence of a carbon-carbon triple bond. While the provided papers do not directly discuss 3,4-Difluorophenylacetylene, they do provide insights into the chemistry of related fluorinated acetylenes and their utility in synthesizing polymeric materials and biologically active substances.

Synthesis Analysis

The synthesis of fluorinated acetylenic compounds is of great interest due to their applications in pharmaceuticals and agrochemicals. The second paper discusses the synthesis of 3,3,3-trifluoropropynyllithium and its reactions with various electrophiles to create a range of trifluoromethylated compounds . Although this does not directly pertain to 3,4-Difluorophenylacetylene, the methodologies described could potentially be adapted for the synthesis of difluorophenylacetylene derivatives by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetylenic compounds is significantly influenced by the substituents attached to the acetylene moiety. The first paper provides an example of how perfluorophenyl-phenyl interactions can be used as a supramolecular synthon to influence the crystal structures of diacetylene derivatives . This suggests that the molecular structure of 3,4-Difluorophenylacetylene could also be influenced by similar non-covalent interactions, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of acetylenic compounds is largely determined by the carbon-carbon triple bond, which can undergo a variety of chemical reactions. The second paper describes the use of 3,3,3-trifluoropropynyllithium in reactions with electrophiles to form trifluoromethylated allenes, arylacetylenes, and enynes . This indicates that 3,4-Difluorophenylacetylene could also participate in similar reactions, serving as a building block for the synthesis of more complex fluorinated structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylenic compounds are influenced by their molecular structure and the nature of their substituents. While the papers do not provide specific data on 3,4-Difluorophenylacetylene, the discussion of diacetylene monomers in the first paper suggests that the presence of fluorinated substituents can affect the solubility and polymerizability of these compounds . Therefore, 3,4-Difluorophenylacetylene is likely to exhibit unique properties that could be exploited in various applications, such as the development of new materials or active pharmaceutical ingredients.

Scientific Research Applications

Applications in Fluorine Chemistry

3,4-Difluorophenylacetylene plays a significant role in fluorine chemistry. The introduction of fluorine atoms and fluorinated moieties into organic molecules, including 3,4-difluorophenylacetylene, is a crucial area of research due to its implications in life science and materials science-related applications. Fluorinated compounds, such as those with difluoromethyl and monofluoromethyl groups, have seen extensive development in pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).

Importance in Polymer Synthesis

The compound is instrumental in synthesizing poly(diphenylacetylenes) containing both hydroxy and halogen/alkyl groups. These materials are significant for gas separation membranes, exhibiting increased gas permeability when halogen atoms are incorporated (Hu, Sakaguchi, Shiotsuki, Sanda, & Masuda, 2006).

Spectroscopic and Quantum Chemical Studies

3,4-Difluoroaniline, closely related to 3,4-difluorophenylacetylene, has been studied extensively using spectroscopic techniques and theoretical calculations. These studies provide a deep understanding of the structural and physicochemical properties of di-substituted aniline derivatives (Kose, Karabacak, & Atac, 2015).

Application in Liquid Crystal Technology

Fluorinated diphenyldiacetylene and tolane liquid crystals, including derivatives with 3,4-difluorophenyl groups, exhibit desirable properties like high resistivity and low viscosity. These materials are useful for various display technologies, including active matrix, photoactivated light valve, and polymer-dispersed liquid crystal displays (Wu, Hsu, Chen, Wang, & Lung, 1993).

Enhancing the Properties of Anion Receptors

The use of 3,4-difluorophenylacetylene derivatives in creating neutral anion receptors has been shown to augment affinities and enhance selectivities, particularly for fluoride, chloride, or dihydrogen phosphate anions. This enhancement in affinity, particularly for dihydrogen phosphate, is accompanied by a change of color, indicating potential applications as naked-eye sensors (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000).

Safety And Hazards

3,4-Difluorophenylacetylene is highly flammable . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it should be washed off with plenty of water . If swallowed or inhaled, medical advice should be sought immediately .

properties

IUPAC Name

4-ethynyl-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAOXIWRDDQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551725
Record name 4-Ethynyl-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorophenylacetylene

CAS RN

143874-13-9
Record name 4-Ethynyl-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorophenylacetylene
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Synthesis routes and methods

Procedure details

Add potassium carbonate (719 mg, 5.2 mmol) to a solution of (3,4-difluorophenylethynyl)-trimethylsilane (2.20 g, 10.4 mmol) in ethanol (30 mL). Stir at room temperature for 16 h. Neutralize with 10% aqueous hydrochloric acid. Add water and extract the product with hexanes. Concentrate hexanes slowly in a cooled water bath (˜10° C.) to give the title compound (1.10 g, 76%).
Quantity
719 mg
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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